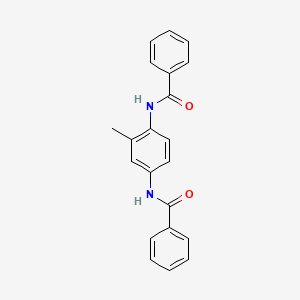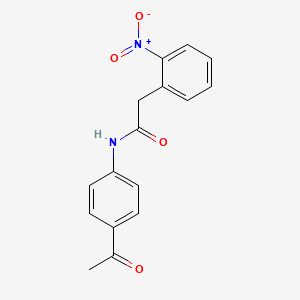![molecular formula C11H18N2O2 B5689564 2-[4-(3-furylmethyl)-1-piperazinyl]ethanol](/img/structure/B5689564.png)
2-[4-(3-furylmethyl)-1-piperazinyl]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(3-furylmethyl)-1-piperazinyl]ethanol, also known as FPE, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. FPE is a derivative of piperazine, an organic compound commonly used in the pharmaceutical industry.
Mecanismo De Acción
The exact mechanism of action of 2-[4-(3-furylmethyl)-1-piperazinyl]ethanol is not fully understood, but it is believed to interact with the GABAergic system in the brain. GABA is a neurotransmitter that plays a role in regulating anxiety and seizures. 2-[4-(3-furylmethyl)-1-piperazinyl]ethanol may enhance the activity of GABA receptors, leading to its therapeutic effects.
Biochemical and Physiological Effects:
2-[4-(3-furylmethyl)-1-piperazinyl]ethanol has been shown to have a range of biochemical and physiological effects. In addition to its anticonvulsant, anxiolytic, and anti-inflammatory properties, 2-[4-(3-furylmethyl)-1-piperazinyl]ethanol has been found to have antioxidant activity, which could be useful in treating conditions associated with oxidative stress. 2-[4-(3-furylmethyl)-1-piperazinyl]ethanol has also been shown to have a positive effect on cognitive function, making it a potential treatment for cognitive disorders such as Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-[4-(3-furylmethyl)-1-piperazinyl]ethanol in lab experiments is its relatively low toxicity compared to other compounds. This makes it a safer option for researchers to work with. However, 2-[4-(3-furylmethyl)-1-piperazinyl]ethanol is not widely available and can be expensive to synthesize, which may limit its use in some experiments.
Direcciones Futuras
There are several future directions for research on 2-[4-(3-furylmethyl)-1-piperazinyl]ethanol. One area of interest is its potential as a treatment for neurological disorders such as epilepsy and Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of 2-[4-(3-furylmethyl)-1-piperazinyl]ethanol and its potential interactions with other drugs. Finally, more studies are needed to investigate the safety and efficacy of 2-[4-(3-furylmethyl)-1-piperazinyl]ethanol in humans.
Métodos De Síntesis
2-[4-(3-furylmethyl)-1-piperazinyl]ethanol can be synthesized using a multistep process that involves the reaction of 3-furylmethyl chloride with piperazine, followed by reduction with sodium borohydride. The resulting product is then hydrolyzed to yield 2-[4-(3-furylmethyl)-1-piperazinyl]ethanol. This synthesis method has been optimized to increase the yield and purity of 2-[4-(3-furylmethyl)-1-piperazinyl]ethanol.
Aplicaciones Científicas De Investigación
2-[4-(3-furylmethyl)-1-piperazinyl]ethanol has been investigated for its potential therapeutic applications in various areas of research. One study found that 2-[4-(3-furylmethyl)-1-piperazinyl]ethanol has anticonvulsant activity, making it a potential treatment for epilepsy. Another study found that 2-[4-(3-furylmethyl)-1-piperazinyl]ethanol has anxiolytic effects, suggesting it could be used to treat anxiety disorders. Additionally, 2-[4-(3-furylmethyl)-1-piperazinyl]ethanol has been shown to have anti-inflammatory properties, indicating it could be used to treat inflammatory conditions.
Propiedades
IUPAC Name |
2-[4-(furan-3-ylmethyl)piperazin-1-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2/c14-7-6-12-2-4-13(5-3-12)9-11-1-8-15-10-11/h1,8,10,14H,2-7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEYNHMNLIWWZBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)CC2=COC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(Furan-3-ylmethyl)piperazin-1-yl]ethanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4R)-N-ethyl-4-{[(3-methyl-1H-pyrazol-5-yl)carbonyl]amino}-1-[(5-methyl-2-thienyl)methyl]-L-prolinamide](/img/structure/B5689483.png)
![1-(7-methylthieno[3,2-d]pyrimidin-4-yl)-N-[2-(1H-1,2,3-triazol-5-ylthio)ethyl]piperidin-4-amine](/img/structure/B5689489.png)
![5-[(2,2-dimethylpropanoyl)amino]isophthalic acid](/img/structure/B5689496.png)
![1-(cyclohexylmethyl)-4-{[2-(1,3-thiazol-2-yl)-1-pyrrolidinyl]carbonyl}-1H-1,2,3-triazole](/img/structure/B5689501.png)
![5-(2,6-difluoro-4-methoxyphenyl)-3-[2-(methylthio)ethyl]-1-propyl-1H-1,2,4-triazole](/img/structure/B5689504.png)

![4-(1-butyl-1H-imidazol-2-yl)-1-{[3-(3-thienyl)-1H-pyrazol-5-yl]carbonyl}piperidine](/img/structure/B5689525.png)

![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B5689554.png)
![3-[(6-isopropylpyrimidin-4-yl)amino]-2-(3-thienylmethyl)propan-1-ol](/img/structure/B5689560.png)


![N-cyclohexyl-2-[(5-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5689580.png)
![2-(4-ethylphenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B5689585.png)